molecular formula C11H15F2N B2847615 (2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine CAS No. 2248198-71-0

(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine

Cat. No. B2847615
CAS RN: 2248198-71-0
M. Wt: 199.245
InChI Key: UTMOROBEIKBUDC-MRVPVSSYSA-N
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Description

(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine, also known as DF-MDBP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has recently gained attention due to its potential therapeutic applications. The purpose of

Mechanism of Action

(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine releaser. It binds to the serotonin transporter and prevents the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have an antidepressant and anxiolytic effect. This compound also increases the release of dopamine, which can have a stimulating and euphoric effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychoactive drugs. It can induce changes in mood, perception, and cognition. This compound has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with preexisting cardiovascular conditions. It can also cause hyperthermia, dehydration, and electrolyte imbalances.

Advantages and Limitations for Lab Experiments

(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has a well-defined mechanism of action and can be used to study the regulation of neurotransmitter systems. However, this compound has several limitations. It is a psychoactive drug that can have unpredictable effects on behavior and cognition. It is also a controlled substance and can only be used under strict regulations.

Future Directions

There are several future directions for research on (2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders. This compound may also be useful in the study of the regulation of neurotransmitter systems and the development of new drugs for psychiatric disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential risks and benefits.
Conclusion:
This compound is a psychoactive drug that has potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It acts as a selective serotonin reuptake inhibitor and a dopamine releaser, which can have an antidepressant, anxiolytic, stimulating, and euphoric effect. This compound has several advantages for lab experiments, but also has limitations due to its psychoactive nature and controlled substance status. Future research is needed to fully understand the potential risks and benefits of this compound and its applications in the field of neuroscience.

Synthesis Methods

(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine can be synthesized using a modified version of the Leuckart-Wallach reaction. This involves the reaction of 2,5-difluorophenylacetone with methylamine to produce the desired compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have an affinity for the serotonin transporter, which plays a crucial role in the regulation of mood and anxiety. This compound has also been found to have an effect on the release of dopamine, which is involved in the regulation of reward and pleasure.

properties

IUPAC Name

(2R)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8H,2-3,7,14H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMOROBEIKBUDC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC(=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=C(C=CC(=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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